

Robustness of HPLC Methods for Cefpirome Sulfate Analysis: A Comparative Guide

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Compound of Interest		
Compound Name:	Cefpirome Sulfate	
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A detailed comparison of high-performance liquid chromatography (HPLC) methods for the analysis of **Cefpirome Sulfate**, with a focus on the critical aspect of method robustness. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate and select the most suitable HPLC method for their specific needs.

Cefpirome Sulfate, a fourth-generation cephalosporin antibiotic, is widely used in the treatment of various bacterial infections. Accurate and reliable analytical methods are crucial for its quality control and stability studies. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose. A robust HPLC method is one that remains unaffected by small, deliberate variations in method parameters and provides reliable results, ensuring the quality and consistency of the pharmaceutical product.

This guide compares different HPLC methods reported for the determination of **Cefpirome Sulfate**, with a specific emphasis on their robustness. The experimental data and protocols are summarized to provide a clear and objective comparison.

Experimental Protocols

This section details the methodologies for two distinct HPLC methods used for the analysis of **Cefpirome Sulfate**.

Method 1: Isocratic RP-HPLC with Acetonitrile and Ammonium Acetate



This method, a stability-indicating liquid chromatography assay, is designed for the quantitative determination of **Cefpirome Sulfate** in the presence of its degradation products.[1][2]

- Chromatographic Conditions:
 - Column: Lichrospher RP-18 (5 μm, 125 mm x 4 mm)[1][2]
 - Mobile Phase: A mixture of 10 volumes of acetonitrile and 90 volumes of 12 mM ammonium acetate.[1][2]
 - Flow Rate: 1.0 mL/min[1][2]
 - Detection Wavelength: 270 nm[1][2]
 - Column Temperature: 30°C[1][2]
 - Injection Volume: 10 μL[1]
- Robustness Testing Protocol: The robustness of this method was evaluated by introducing deliberate variations to the following parameters:
 - Content of acetonitrile in the mobile phase: ± 2%[1]
 - Mobile phase flow rate: ± 0.2 mL/min[1]
 - Wavelength of detection: ± 5 nm[1]
 - Column temperature: ± 2°C[1]

Method 2: Isocratic RP-HPLC with Methanol and Water

This method provides a simple and stable alternative for the estimation of **Cefpirome Sulfate** in pharmaceutical dosage forms.[3][4]

- Chromatographic Conditions:
 - Column: LiChroCART-Lichrosphere100, C18 RP column (250 mm × 4mm × 5 μm)[3][4]
 - Mobile Phase: A 50:50 (v/v) mixture of methanol and water.[3][4]



Flow Rate: 1.0 mL/min[3][4]

Detection Wavelength: 270 nm[3][4]

Robustness Testing Protocol: While a detailed quantitative report on the impact of variations
was not provided in the source material, the method was validated for robustness, indicating
that it was assessed for its capacity to remain unaffected by minor changes in experimental
conditions.[3]

Method 3: UPLC Method with Phosphate Buffer and Acetonitrile

This ultra-performance liquid chromatography (UPLC) method was developed for a rapid and precise estimation of **Cefpirome Sulfate**.[5]

- Chromatographic Conditions:
 - Column: Phenomenex C18 (2.5 x 100 mm, 3.0 μm)[5]
 - Mobile Phase: A 50:50 (v/v) mixture of 0.01M phosphate buffer (pH 3.5) and acetonitrile.
 - Flow Rate: 0.3 mL/min (varied from 0.27 to 0.33 mL/min for robustness testing)[5]
 - Detection Wavelength: 265 nm[5]
 - Column Temperature: 40°C (varied from 35 to 45°C for robustness testing)[5]
- Robustness Testing Protocol: The robustness of this UPLC method was assessed by intentionally altering the following parameters:
 - Flow rate: ± 0.03 mL/min[5]
 - Mobile phase composition: ± 5% variation in the ratio of acetonitrile to buffer[5]
 - Column temperature: ± 5°C[5]

Data Presentation: Comparison of Robustness Testing Parameters



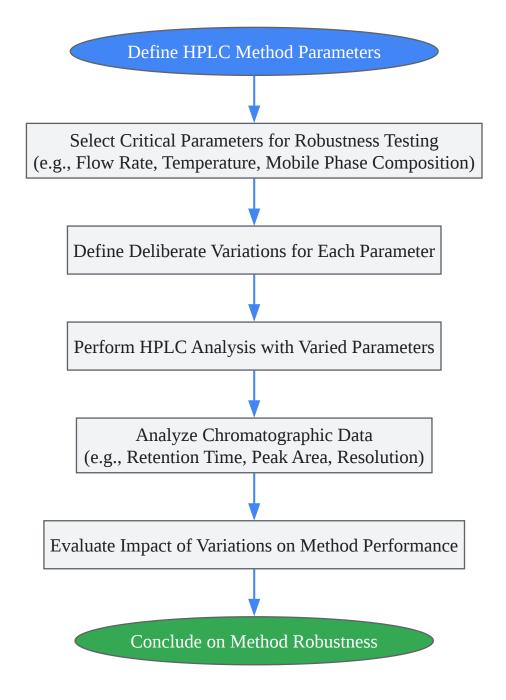
The following table summarizes the robustness testing parameters and observations for the different HPLC methods.

Parameter	Method 1	Method 2	Method 3
Mobile Phase Composition Variation	Acetonitrile content: ± 2%[1]	Not explicitly quantified	Acetonitrile/Buffer ratio: ± 5%[5]
Flow Rate Variation	± 0.2 mL/min[1]	Not explicitly quantified	± 0.03 mL/min[5]
Wavelength Variation	± 5 nm[1]	Not explicitly quantified	Not explicitly tested
Temperature Variation	± 2°C[1]	Not explicitly quantified	± 5°C[5]
Observed Impact	No significant changes in resolution and peak shapes.[1]	Method found to be robust.[3]	The method was found to be robust.[5]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the robustness testing process for an HPLC method.

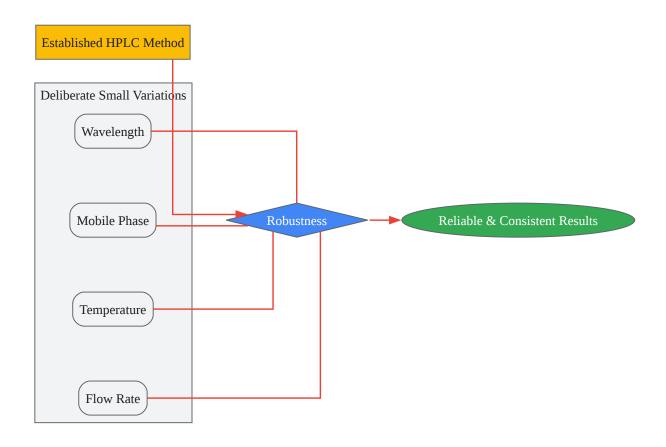




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Caption: A flowchart illustrating the general workflow for conducting a robustness study of an HPLC method.





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Caption: The logical relationship between an established HPLC method, its robustness to variations, and the resulting reliability of the analytical data.

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